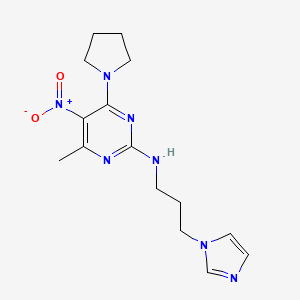![molecular formula C8H9N3O5 B2482533 2-[(1-methyl-4-nitro-1H-pyrrol-2-yl)formamido]acetic acid CAS No. 98488-59-6](/img/structure/B2482533.png)
2-[(1-methyl-4-nitro-1H-pyrrol-2-yl)formamido]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves complex reactions, such as the direct polycondensation reaction of similar acid derivatives with aromatic diamines in specific mediums, yielding high yields of polymers characterized by high viscosities and solubility in polar organic solvents (Faghihi et al., 2010). Another synthesis approach involves sequential reactions including alkylation, halogenation, and decarboxylative nitrosation, leading to the formation of various acetic acid derivatives (Gailius & Stamm, 1992).
Molecular Structure Analysis
The molecular structure of compounds similar to 2-[(1-Methyl-4-nitro-1H-pyrrol-2-yl)formamido]acetic acid is studied through various spectroscopic techniques, revealing insights into their chemical bonding and behavior. For example, studies on dimers of related molecules provide detailed information on intermolecular hydrogen bonds and how specific electron systems influence the molecular interactions (Góra et al., 2005).
Chemical Reactions and Properties
The chemical reactivity of related compounds showcases a wide range of reactions, such as nitrosation and decarboxylation, leading to the formation of various derivatives. These reactions are influenced by the compound's functional groups and molecular structure (Gailius & Stamm, 1992). Additionally, the use of formic acid as a CO surrogate in the presence of dienes for the synthesis of N-arylpyrroles illustrates the versatility in chemical synthesis routes (Fouad et al., 2023).
Physical Properties Analysis
The physical properties of similar compounds, such as solubility, thermal stability, and specific rotations, are closely related to their molecular structure and the presence of specific functional groups. These properties are determined using techniques like solubility tests, thermogravimetric analysis, and specific rotation measurements, providing valuable information for their practical applications (Faghihi et al., 2010).
Chemical Properties Analysis
The chemical properties, including reactivity towards various reagents and conditions, are essential for understanding the behavior of these compounds in chemical syntheses and applications. Studies demonstrate how specific groups in the molecule influence its reactivity and the outcomes of chemical reactions, leading to the synthesis of novel derivatives with potential applications in different fields (Gailius & Stamm, 1992).
Scientific Research Applications
Pyrolysis of Polysaccharides
Research on the pyrolysis of polysaccharides provides insights into the thermal decomposition processes of natural and synthetic polysaccharides, highlighting the formation of various carbon products including acetic acid. This study is crucial for understanding the chemical mechanisms involved in the formation of key compounds during pyrolysis, which may relate to the broader context of research involving 2-[(1-methyl-4-nitro-1H-pyrrol-2-yl)formamido]acetic acid (Ponder & Richards, 1994).
Advanced Oxidation Processes
The degradation of acetaminophen by advanced oxidation processes has been reviewed, focusing on the by-products and their biotoxicity, as well as proposed degradation pathways. This research can provide a framework for understanding the environmental fate and degradation mechanisms of complex organic compounds, potentially including 2-[(1-methyl-4-nitro-1H-pyrrol-2-yl)formamido]acetic acid (Qutob et al., 2022).
Organic Acids in Industrial Applications
The role of organic acids, such as formic and acetic acids, in industrial applications has been reviewed, with a focus on their use in stimulation purposes and acidizing operations for carbonate and sandstone formations. This research underscores the importance of organic acids in enhancing the efficiency of industrial processes, which may have implications for the utilization of 2-[(1-methyl-4-nitro-1H-pyrrol-2-yl)formamido]acetic acid in similar contexts (Alhamad et al., 2020).
Corrosion of Copper by Organic Acid Vapours
The effect of organic acid vapours, including acetic acid, on the corrosion of copper has been extensively reviewed. This study highlights the aggressive nature of organic acids towards metals and the importance of understanding their interactions for materials science and engineering applications. Such insights could be relevant for studying the corrosion potential of 2-[(1-methyl-4-nitro-1H-pyrrol-2-yl)formamido]acetic acid and its derivatives (Bastidas & La Iglesia, 2007).
Lactic Acid from Biomass
Biotechnological routes for the production of lactic acid from biomass have been reviewed, focusing on the conversion of renewable resources into valuable chemicals. This research provides a glimpse into the potential of biotechnological approaches for synthesizing organic acids and related compounds, which may offer insights into the production and application possibilities for 2-[(1-methyl-4-nitro-1H-pyrrol-2-yl)formamido]acetic acid (Gao, Ma, & Xu, 2011).
Future Directions
properties
IUPAC Name |
2-[(1-methyl-4-nitropyrrole-2-carbonyl)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O5/c1-10-4-5(11(15)16)2-6(10)8(14)9-3-7(12)13/h2,4H,3H2,1H3,(H,9,14)(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDACBBDMVZBXBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C(=O)NCC(=O)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-(4-Fluorophenyl)-4-methyl-2-prop-2-enyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2482454.png)
![Ethyl 3-(benzo[d]thiazol-2-yloxy)azetidine-1-carboxylate](/img/structure/B2482458.png)

![2-{[3-cyano-4-(2-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2482460.png)


![5-[Methyl(propan-2-yl)amino]-2-[1-(prop-2-enoyl)piperidin-3-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2482464.png)


![4-[4-[(2-Chlorophenyl)methylsulfonyl]piperazin-1-yl]-5-fluoro-6-methylpyrimidine](/img/structure/B2482471.png)
![N-{[5-(2-methyl-1,3-thiazol-4-yl)thiophen-2-yl]methyl}acetamide](/img/structure/B2482472.png)
![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-4-((4-fluorophenyl)thio)butanamide](/img/structure/B2482473.png)